molecular formula C13H12N2O5 B15064273 2-(Morpholin-4-yl)-6-nitro-4H-1-benzopyran-4-one CAS No. 130735-71-6

2-(Morpholin-4-yl)-6-nitro-4H-1-benzopyran-4-one

Katalognummer: B15064273
CAS-Nummer: 130735-71-6
Molekulargewicht: 276.24 g/mol
InChI-Schlüssel: FEPWPCJBBOUBEB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Morpholino-6-nitro-4H-chromen-4-one is a heterocyclic compound that belongs to the chromene family. . The presence of a morpholino group and a nitro group in the structure of 2-Morpholino-6-nitro-4H-chromen-4-one enhances its chemical reactivity and biological activity.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Morpholino-6-nitro-4H-chromen-4-one typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 6-nitro-4H-chromen-4-one with morpholine in the presence of a suitable catalyst and solvent . The reaction conditions, such as temperature, time, and solvent choice, can significantly influence the yield and purity of the final product.

Industrial Production Methods

Industrial production of 2-Morpholino-6-nitro-4H-chromen-4-one may involve optimized synthetic routes that ensure high yield and cost-effectiveness. The use of continuous flow reactors and advanced purification techniques can enhance the scalability and efficiency of the production process .

Analyse Chemischer Reaktionen

Types of Reactions

2-Morpholino-6-nitro-4H-chromen-4-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields an amino derivative, while substitution reactions can produce various morpholino-substituted analogs .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

2-Morpholino-6-nitro-4H-chromen-4-one is unique due to the presence of both a morpholino group and a nitro group, which confer distinct chemical reactivity and biological activity. Its ability to inhibit the PI3K/AKT pathway and its potential use in combination therapies make it a valuable compound in medicinal chemistry .

Eigenschaften

CAS-Nummer

130735-71-6

Molekularformel

C13H12N2O5

Molekulargewicht

276.24 g/mol

IUPAC-Name

2-morpholin-4-yl-6-nitrochromen-4-one

InChI

InChI=1S/C13H12N2O5/c16-11-8-13(14-3-5-19-6-4-14)20-12-2-1-9(15(17)18)7-10(11)12/h1-2,7-8H,3-6H2

InChI-Schlüssel

FEPWPCJBBOUBEB-UHFFFAOYSA-N

Kanonische SMILES

C1COCCN1C2=CC(=O)C3=C(O2)C=CC(=C3)[N+](=O)[O-]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.